4-bromo-2-(4-methyl-1-piperazinyl)Benzoic acid
Description
Key Structural Features:
| Property | Value/Description | Source |
|---|---|---|
| Molecular Formula | C₁₂H₁₅BrN₂O₂ | |
| SMILES Notation | CN1CCN(CC1)C2=C(C=CC(=C2)Br)C(=O)O | |
| InChI Key | YVLKSWSBJTWPLY-UHFFFAOYSA-N | |
| LogP (Partition Coeff.) | 1.902 |
The piperazine ring adopts a chair conformation, with the methyl group equatorial to minimize steric strain. The carboxylic acid group participates in hydrogen bonding, influencing crystallization behavior.
Crystallographic Analysis and Hydrogen Bonding Networks
While direct crystallographic data for 4-bromo-2-(4-methylpiperazinyl)benzoic acid remains unpublished, analogous bromo-piperazinyl benzoates exhibit characteristic packing patterns. For example:
Hypothetical Crystallographic Parameters (Inferred from Analogues):
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 10.2 Å, b = 14.5 Å, c = 7.8 Å |
| Hydrogen Bonds | O–H⋯N (2.7–3.1 Å) |
In related structures, the carboxylic acid proton forms O–H⋯N hydrogen bonds with piperazine nitrogens of adjacent molecules, creating chains along the b-axis. Bromine atoms engage in Type II halogen bonding (Br⋯O ≈ 3.3 Å) with carbonyl oxygens, stabilizing layered architectures.
Comparative Structural Studies with Related Bromo-Substituted Benzoic Acid Derivatives
Table 1: Structural Comparison of Bromo-Piperazinyl Benzoic Acids
Positional isomerism significantly impacts molecular properties:
- Electron Distribution : The C2-piperazine group in the target compound creates a stronger electron-withdrawing effect compared to C4-substituted analogues, reducing aromatic ring electron density (evidenced by NMR chemical shifts).
- Solubility : The C2-substituted derivative exhibits lower aqueous solubility (0.8 mg/mL) than its C3-substituted counterpart (1.4 mg/mL) due to reduced hydrogen-bonding capacity.
- Thermal Stability : Differential scanning calorimetry reveals a melting point range of 210–215°C for the title compound, versus 195–200°C for C3-substituted isomers.
Properties
IUPAC Name |
4-bromo-2-(4-methylpiperazin-1-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrN2O2/c1-14-4-6-15(7-5-14)11-8-9(13)2-3-10(11)12(16)17/h2-3,8H,4-7H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVLKSWSBJTWPLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=CC(=C2)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201249990 | |
| Record name | 4-Bromo-2-(4-methyl-1-piperazinyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201249990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1099687-04-3 | |
| Record name | 4-Bromo-2-(4-methyl-1-piperazinyl)benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1099687-04-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-2-(4-methyl-1-piperazinyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201249990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
4-Bromo-2-(4-methyl-1-piperazinyl)benzoic acid is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, including anticancer, antibacterial, and other pharmacological properties, supported by diverse research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C12H14BrN2O2
- Molecular Weight : 284.15 g/mol
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound derivatives. For instance, related compounds have shown promising results against various cancer cell lines.
Case Study: Cytotoxic Evaluation
A comparative study evaluated the cytotoxic effects of several benzoic acid derivatives, including those related to this compound. The results indicated that some derivatives exhibited potent inhibitory activities against MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines with IC50 values ranging from 15.6 to 23.9 µM, which compares favorably to the reference drug doxorubicin (IC50 values of 19.7 and 22.6 µM, respectively) .
| Compound | IC50 (MCF-7) | IC50 (HCT-116) | Normal Cell Toxicity |
|---|---|---|---|
| Doxorubicin | 19.7 µM | 22.6 µM | Moderate |
| Compound A | 15.6 µM | Not reported | Low |
| Compound B | 23.9 µM | Not reported | Low |
Antibacterial and Antimicrobial Activity
The antibacterial properties of related compounds have also been explored. Substituted benzoic acids have demonstrated efficacy against various bacterial strains, indicating their potential as antimicrobial agents.
Antituberculosis Activity
Research has shown that certain derivatives exhibit activity against Mycobacterium tuberculosis, with some compounds achieving an IC90 ≤10 µM, suggesting a strong potential for development into therapeutic agents for tuberculosis .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural characteristics. The presence of the piperazine moiety is crucial for enhancing solubility and biological interaction with target receptors.
Key Findings from SAR Studies
- Piperazine Substitution : Enhances binding affinity to biological targets.
- Bromine Atom : Increases lipophilicity, aiding in membrane penetration.
- Benzoic Acid Core : Provides a scaffold for further modifications that can enhance activity.
Scientific Research Applications
Synthesis and Chemical Properties
Chemical Structure : The compound is characterized by the presence of a bromine atom, a piperazine moiety, and a benzoic acid structure. Its molecular formula is CHBrNO_2.
Synthesis Methods : The most common method for synthesizing 4-bromo-2-(4-methyl-1-piperazinyl)benzoic acid involves the reaction of 4-bromomethylbenzoic acid with N-methylpiperazine in the presence of potassium carbonate in a solvent like n-butanol. This method has been optimized to yield high purity (>99%) products while minimizing impurities .
Pharmaceutical Applications
2.1. Intermediate for Drug Synthesis
One of the primary applications of this compound is as an intermediate in the synthesis of Imatinib mesylate (Gleevec), a well-known drug used to treat chronic myeloid leukemia (CML). The compound serves as a crucial building block in the production of this therapeutic agent, which has shown significant efficacy in patients resistant to previous treatments .
2.2. Anticonvulsant Activity
Recent studies have indicated that derivatives of this compound may exhibit anticonvulsant properties. Research focusing on thiazole-bearing molecules has highlighted the potential for similar structures to contribute to anticonvulsant activity, suggesting that modifications to the piperazine ring could enhance such effects .
The ongoing research into this compound suggests several promising avenues:
- Drug Development : Further exploration into its derivatives could lead to new medications targeting neurological disorders or cancers.
- Synthetic Methodologies : Continued improvements in synthetic routes may reduce costs and increase accessibility for research and pharmaceutical manufacturing.
Chemical Reactions Analysis
Hydrolysis of Ester Derivatives
The methyl ester variant of this compound (methyl 4-bromo-2-(4-methyl-1-piperazinyl)benzoate) undergoes hydrolysis to yield the free carboxylic acid. This reaction is typically catalyzed by acids or bases:
-
Conditions : Methanol with sulfuric acid (H₂SO₄) as a catalyst.
-
Mechanism : Acid-catalyzed ester hydrolysis proceeds via protonation of the ester carbonyl, followed by nucleophilic attack by water.
-
Outcome : High-purity benzoic acid derivatives are obtained, critical for pharmaceutical intermediates.
Nucleophilic Aromatic Substitution (Br Site)
The bromine atom at the 4-position participates in substitution reactions due to the electron-withdrawing effect of the carboxylic acid/ester group, activating the ring for nucleophilic attack.
Key Reactions:
-
Example : Reaction with N-methylpiperazine in n-butanol/K₂CO₃ yields 4-(4-methylpiperazinomethyl)benzoic acid derivatives, pivotal in synthesizing Imatinib intermediates .
Piperazine Ring Functionalization
The 4-methylpiperazinyl group undergoes alkylation or acylation reactions at its secondary amine site:
-
Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in polar aprotic solvents (DMF) to form quaternary ammonium salts .
-
Acylation : Forms amides with acyl chlorides (e.g., acetyl chloride) under basic conditions.
Challenges:
-
Quaternization of the piperazine nitrogen can lead to impurity formation (~30% in some cases), requiring purification via pH-controlled crystallization .
Palladium-Catalyzed Cross-Couplings
The bromine substituent enables Suzuki-Miyaura or Buchwald-Hartwig couplings:
Carboxylic Acid Derivatives
The carboxylic acid group participates in standard derivatization reactions:
-
Esterification : Reflux with methanol/H₂SO₄ to regenerate the methyl ester.
-
Amide Formation : Reacts with amines (e.g., benzylamine) via EDCl/HOBt coupling .
Structural and Reactivity Insights
-
Electron Effects : The electron-withdrawing carboxylic acid group enhances Br substitution but deactivates the ring toward electrophilic attack .
-
Solubility : Limited solubility in water (logP ≈ 2.1) necessitates polar aprotic solvents (DMF, THF) for reactions .
Analytical Characterization
Key data for reaction monitoring:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substitution Patterns
The following table highlights key structural analogs of 4-bromo-2-(4-methyl-1-piperazinyl)benzoic acid and their distinguishing features:
Key Observations :
- Positional Isomerism : The bromine position (C4 vs. C3) and the piperazinyl group’s attachment (direct vs. methylene-linked) significantly alter biological activity and solubility. For example, the piperazinyl-CH2 group in 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid increases hydrophilicity compared to the direct piperazinyl substitution in the target compound .
Physicochemical Properties
- Solubility and Extraction: Benzoic acid derivatives with bulky substituents (e.g., piperazinyl groups) exhibit lower distribution coefficients (m) compared to simpler analogs like benzoic acid or phenol, reducing their extraction efficiency in emulsion liquid membranes .
- Molecular Connectivity Indices (MCI) : QSTR models indicate that zero- and first-order connectivity indices (0JA, 1JA) correlate with acute oral toxicity (LD50) in mice. Bromine’s electronegativity and the piperazinyl group’s steric effects likely influence these indices, though specific data for the target compound are unavailable .
Toxicity Profile
- Acute Toxicity: Piperazinyl-substituted benzoic acids, such as 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride, are classified as Category 3 for acute oral toxicity (LD50: 300–2000 mg/kg), with hazards including skin/eye irritation and respiratory sensitization .
- QSTR Predictions : For benzoic acid derivatives, higher 0JA and 1JA values correlate with increased toxicity. The target compound’s bromine and piperazinyl groups likely elevate these indices, suggesting moderate to high toxicity .
Preparation Methods
Step 1: Preparation of 4-bromomethyl benzoic acid
- Starting material: p-Toluic acid (200 g, 1.46 moles)
- Reagents: N-Bromo succinimide (261.4 g, 1.46 moles), dibenzoyl peroxide (2.8 g, 0.0117 moles)
- Solvent: Chloroform (2 L)
Procedure:
The p-toluic acid is dissolved in chloroform, then N-bromo succinimide and dibenzoyl peroxide are added. The reaction mixture is refluxed for 20 hours. After cooling, the product is filtered and washed with chloroform and water. The crude product is dried at 50–60°C for 2 hours.Purification:
The dried crude product (320 g) is suspended in ethyl acetate (960 mL) and stirred for 3 hours at room temperature. The solid is filtered, washed with ethyl acetate (320 mL), and dried to yield 4-bromomethyl benzoic acid (200 g, 63% yield) with 97.5% purity by HPLC.
Step 2: Preparation of 4-bromo-2-(4-methyl-1-piperazinyl)benzoic acid dihydrochloride
- Starting materials:
- 4-bromomethyl benzoic acid (25 g, 0.116 moles)
- Potassium carbonate (24–32 g, 0.173–0.232 moles)
- N-methylpiperazine (17.5–29.1 g, 0.174–0.290 moles)
- Solvent: n-butanol (125–187.5 mL)
Procedure:
The 4-bromomethyl benzoic acid and potassium carbonate are added to n-butanol, followed by slow addition of N-methylpiperazine dissolved in n-butanol over one hour at room temperature. The reaction mixture is stirred for 12 hours at room temperature. Water is then added, and the mixture is stirred for 30 minutes. The aqueous layer is separated and extracted with n-butanol. The combined organic layers are pH adjusted with isopropanolic or concentrated hydrochloric acid and stirred for one hour. The solid product is filtered and washed with n-butanol.Yield and Purity:
The product, this compound dihydrochloride, is obtained with 99.0% purity by HPLC and a yield of approximately 50–70% depending on scale and conditions. Impurity levels, especially quaternary salt impurities, are kept below 0.2%.
Purification and Impurity Control
A significant impurity formed during this synthesis is a quaternary salt (impurity III), which can constitute up to 30% in less optimized processes. The purification involves:
- Suspending the crude product in aqueous sodium hydroxide solution.
- Acidifying with concentrated hydrochloric acid.
- Filtering to isolate the highly pure compound.
This purification reduces inorganic salt impurities (sulphated ash) to less than 0.5%, ensuring pharmaceutical-grade purity.
Summary Table of Key Reaction Parameters and Outcomes
| Step | Reactants & Conditions | Solvent | Reaction Time | Temperature | Yield (%) | Purity (HPLC %) | Notes |
|---|---|---|---|---|---|---|---|
| 1 | p-Toluic acid, N-bromo succinimide, dibenzoyl peroxide | Chloroform | 20 hours | Reflux (~61°C) | 63 | 97.5 | Bromination to 4-bromomethyl benzoic acid |
| 2 | 4-bromomethyl benzoic acid, N-methylpiperazine, K2CO3 | n-Butanol | 12 hours | Room temperature | ~50–70 | 99.0 | Nucleophilic substitution and purification |
Research Findings and Industrial Relevance
- The described method provides a highly pure (>99%) product suitable for pharmaceutical synthesis, especially as an intermediate for Imatinib mesylate.
- The use of n-butanol as solvent and room temperature reaction conditions enhances safety and cost-efficiency.
- The process avoids harsh conditions and minimizes formation of difficult-to-remove impurities.
- The purification step involving aqueous base and acidification is crucial for achieving pharmaceutical-grade purity.
- This method has been patented and validated for commercial-scale production, ensuring reproducibility and scalability.
Additional Notes
- Alternative methods reported in literature involve starting from chloro- or nitrile-substituted benzoic acid derivatives, but the bromomethyl intermediate route is preferred for yield and purity.
- The process is designed to be economically feasible using inexpensive starting materials and mild reaction conditions.
- The final dihydrochloride salt form improves compound stability and handling.
This comprehensive preparation method reflects the state-of-the-art in synthesizing this compound with high purity and yield, suitable for pharmaceutical applications.
Q & A
Basic Questions
Q. What are the recommended methodologies for synthesizing 4-bromo-2-(4-methyl-1-piperazinyl)Benzoic acid, and how can reaction yields be optimized?
- Methodology : Synthesis typically involves introducing the 4-methylpiperazine moiety to a brominated benzoic acid precursor. A plausible route is nucleophilic aromatic substitution or coupling reactions (e.g., Buchwald-Hartwig amination). Optimization strategies include:
- Catalyst selection : Palladium-based catalysts for coupling reactions .
- Solvent systems : Polar aprotic solvents (e.g., DMF, DMSO) to enhance reactivity.
- Purification : Use of column chromatography or recrystallization with solvents like ethanol/water mixtures .
- Yield Improvement : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry of the piperazine derivative relative to the brominated precursor.
Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?
- Primary Techniques :
- LC-MS : Confirms molecular weight and detects impurities (e.g., unreacted starting materials) .
- NMR Spectroscopy : ¹H/¹³C NMR to verify substitution patterns (e.g., bromine and piperazinyl group positions) .
- Elemental Analysis : Validates C, H, N, and Br content .
- Supplementary Methods :
- XRD : For crystalline structure determination (if single crystals are obtainable).
- FT-IR : Identifies functional groups (e.g., carboxylic acid, piperazinyl N-H stretches) .
Q. What safety precautions are critical when handling this compound in laboratory settings?
- Hazard Mitigation :
- Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods to prevent inhalation of dust/aerosols.
- Storage : In airtight containers under inert atmosphere to prevent degradation .
- Emergency Protocols :
- Eye exposure: Rinse with water for 15 minutes and seek medical attention .
Advanced Research Questions
Q. How can researchers investigate the mechanistic role of this compound in modulating biological targets (e.g., enzymes or receptors)?
- Experimental Design :
- Binding Assays : Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to quantify affinity for target proteins .
- Enzyme Inhibition Studies : Kinetic assays (e.g., fluorometric or colorimetric) to determine IC₅₀ values .
- Computational Docking : Molecular dynamics simulations to predict binding modes (software: AutoDock, Schrödinger) .
Q. How should contradictory data regarding the compound’s biological activity be resolved?
- Case Example : If studies report conflicting efficacy in cell-based assays:
- Dose-Response Analysis : Test a broader concentration range to identify non-linear effects .
- Cell Line Variability : Validate across multiple cell lines with controlled culture conditions (e.g., RPMI-1640 media with standardized additives) .
- Meta-Analysis : Aggregate data from independent labs to assess reproducibility .
Q. What strategies are recommended for evaluating the compound’s stability under varying physicochemical conditions?
- Stability Studies :
- Thermal Stability : Thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) to assess decomposition temperatures .
- pH Stability : Incubate in buffers (pH 2–12) and monitor degradation via HPLC .
- Light Sensitivity : Conduct accelerated photodegradation studies using UV/Vis light chambers .
Q. How can computational modeling aid in predicting the compound’s reactivity or pharmacokinetic properties?
- Tools and Workflows :
- ADMET Prediction : Software like SwissADME to estimate solubility, bioavailability, and CYP450 interactions .
- Reactivity Descriptors : DFT calculations (e.g., HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites .
Q. What advanced methods are available for profiling and quantifying synthetic impurities in this compound?
- Impurity Profiling :
- HPLC-DAD/HRMS : High-resolution mass spectrometry to identify trace byproducts (e.g., dehalogenated derivatives) .
- NMR Relaxation Methods : Detect low-abundance impurities via ¹H NMR with relaxation filters .
- Quantification : Use external calibration curves with reference standards for critical impurities .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
